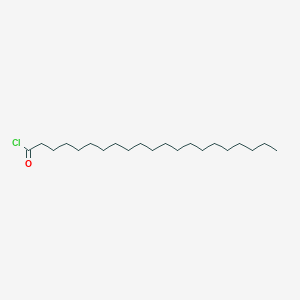

Heneicosanoyl chloride

Description

Heneicosanoyl chloride (C21H41ClO) is a saturated fatty acyl chloride with a 21-carbon alkyl chain. As a member of the acyl chloride family, it is characterized by a reactive carbonyl chloride (-COCl) group, making it highly electrophilic and prone to hydrolysis. This compound is primarily used in organic synthesis for the preparation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions . Its long hydrocarbon chain imparts hydrophobic properties, influencing its solubility and reactivity compared to shorter-chain analogs.

Properties

IUPAC Name |

henicosanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAHIFGHLKMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398846 | |

| Record name | HENEICOSANOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77582-61-7 | |

| Record name | HENEICOSANOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosanoyl chloride can be synthesized through the reaction of heneicosanoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chloride reagent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include:

Temperature: Reflux conditions (approximately 60-80°C)

Solvent: Dichloromethane or chloroform

Reagents: Thionyl chloride or oxalyl chloride

The reaction proceeds as follows:

CH3(CH2)19COOH+SOCl2→CH3(CH2)19COCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Heneicosanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: Reaction with water to form heneicosanoic acid.

Reduction: Reaction with reducing agents to form heneicosanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve an inert solvent and a base such as pyridine or triethylamine.

Hydrolysis: Reagents include water or aqueous base. Conditions involve mild heating.

Reduction: Reagents include lithium aluminium hydride or sodium borohydride. Conditions involve an inert solvent and low temperatures.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

Heneicosanoic Acid: Formed from hydrolysis.

Heneicosanol: Formed from reduction.

Scientific Research Applications

Heneicosanoyl chloride has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of surface-active agents and polymers.

Biological Studies: Employed in the modification of biomolecules for studying their structure and function.

Industrial Applications: Used in the production of lubricants, surfactants, and coatings.

Mechanism of Action

The mechanism of action of heneicosanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Heneicosanoyl chloride belongs to the homologous series of saturated straight-chain acyl chlorides. Key structural analogs include:

- Heptadecanoyl chloride (C17H33ClO)

- Stearoyl chloride (C18H35ClO)

- Arachidoyl chloride (C20H39ClO)

- Tricosanoyl chloride (C23H45ClO)

All share the -COCl functional group but differ in chain length, which directly affects physical properties and reactivity .

Physical Properties and Trends

| Compound | Chain Length | Molecular Weight (g/mol) | Melting Point Trend | Solubility in Nonpolar Solvents |

|---|---|---|---|---|

| Heptadecanoyl chloride | C17 | 302.9 | Lower | Moderate |

| Stearoyl chloride | C18 | 316.9 | Intermediate | Moderate |

| This compound | C21 | 358.0 | Higher | High |

| Tricosanoyl chloride | C23 | 386.0 | Highest | Very High |

Key Observations :

- Melting Points : Increase with chain length due to stronger van der Waals interactions.

- Solubility: Enhanced in nonpolar solvents (e.g., hexane, toluene) as chain length increases .

Reactivity and Chemical Behavior

- Hydrolysis Sensitivity: All acyl chlorides react vigorously with water, releasing HCl gas. Longer-chain derivatives like this compound may exhibit slower hydrolysis kinetics due to reduced accessibility of the -COCl group .

- Nucleophilic Substitution: Reactivity with nucleophiles (e.g., alcohols, amines) decreases marginally with increasing chain length, as steric hindrance around the electrophilic carbon becomes more pronounced .

Biological Activity

Heneicosanoyl chloride, a fatty acyl chloride derived from heneicosanoic acid (C21:0), is of significant interest in various biological and chemical applications. Its structure allows it to participate in numerous biochemical reactions, particularly in the formation of lipids and as a precursor for synthesizing bioactive compounds. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by recent research findings.

This compound is characterized by its long hydrophobic carbon chain, which influences its interaction with biological membranes and its overall bioactivity. Its molecular formula is C21H41Cl, and it typically exists as a colorless to pale yellow liquid.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. Its effectiveness against various pathogens is notable:

- Minimum Inhibitory Concentration (MIC) : this compound exhibits varying MIC values against different bacterial strains. For example, it showed an MIC of 47.5 mg/mL against Pseudomonas aeruginosa and Salmonella enterica, indicating moderate antimicrobial activity .

| Pathogen | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 47.5 |

| Salmonella enterica | 90 |

| Klebsiella pneumoniae | 47.5 |

| Candida albicans | 47.5 |

2. Cytotoxic Activity

Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines:

- Cell Lines Tested : The compound was tested against HL-60 (human leukemia) and MCF-7 (breast cancer) cell lines.

- Results : this compound demonstrated significant cytotoxic effects with IC50 values ranging from 5.6 to 12.7 g/mL across various extracts .

| Cell Line | IC50 (g/mL) |

|---|---|

| HL-60 | 5.6 |

| MCF-7 | 3.3 |

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays:

- IC50 Value : The antioxidant activity was found to be dose-dependent, with an IC50 value of approximately 40 mg/mL, indicating moderate antioxidant capacity .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various fatty acids, including heneicosanoic acid derivatives, highlighted its effectiveness against multi-drug resistant strains of bacteria such as Klebsiella pneumoniae and Candida albicans . The results suggest that fatty acyl chlorides can serve as potential therapeutic agents in combating resistant infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on marine-derived extracts containing this compound showed strong cytotoxic effects against cancer cell lines, particularly HL-60 and MCF-7 cells. The study concluded that the compound could be a promising candidate for developing new anticancer therapies due to its ability to induce cell death selectively in malignant cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.